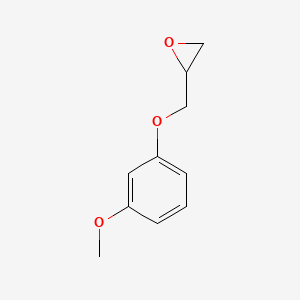
2-(3-Methoxyphenoxymethyl)oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Methoxyphenoxymethyl)oxirane is a chemical compound with the molecular formula C10H12O3 . It has a molecular weight of 180.20 g/mol . The compound is also known by several synonyms, including Glycidyl 3-methoxyphenyl ether and 1-(3-Methoxyphenoxy)-2,3-epoxypropane .
Molecular Structure Analysis
The InChI string for 2-(3-Methoxyphenoxymethyl)oxirane isInChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 . The compound’s canonical SMILES string is COC1=CC(=CC=C1)OCC2CO2 . Physical And Chemical Properties Analysis
2-(3-Methoxyphenoxymethyl)oxirane has several computed properties. It has a molecular weight of 180.20 g/mol, an XLogP3-AA of 1.6, and a topological polar surface area of 31 Ų . The compound has a rotatable bond count of 4 and a complexity of 160 .Scientific Research Applications
Environmental Impact and Reactivity
Methoxyphenols, which share structural similarities with "2-(3-Methoxyphenoxymethyl)oxirane," are noted for their atmospheric reactivity and potential as tracers for biomass burning. A review focused on the atmospheric reactivity of methoxyphenols emphasizes their significance in tracing biomass burning and outlines the kinetics, mechanisms, and secondary organic aerosol (SOA) formation potential of these compounds. The study discusses the degradation pathways, including reactions with OH and NO3 radicals, and the implications for atmospheric chemistry and pollution (Liu, Chen, & Chen, 2022).
Pharmacological and Health Implications
Methoxyphenols are also recognized for their biological activities, which could provide insights into the pharmacological applications of "2-(3-Methoxyphenoxymethyl)oxirane." For instance, chlorogenic acid, a methoxyphenol derivative, is highlighted for its health-promoting properties, including antioxidant, anti-inflammatory, and antimicrobial activities. Such properties make chlorogenic acid an attractive candidate for dietary supplements and functional foods, indicating the potential health applications of methoxyphenol derivatives (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Chemical and Industrial Applications
The chemical properties and applications of methoxyphenols suggest potential industrial and chemical engineering uses for "2-(3-Methoxyphenoxymethyl)oxirane." For example, the study on vegetable oil-derived epoxy monomers explores the synthesis and applications of glycidyl esters from epoxidized fatty acids, which have higher reactivity and lower viscosity than traditional epoxides. This research underscores the importance of epoxide derivatives in developing advanced materials and composites, highlighting the potential of "2-(3-Methoxyphenoxymethyl)oxirane" in similar applications (Wang & Schuman, 2013).
properties
IUPAC Name |
2-[(3-methoxyphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-11-8-3-2-4-9(5-8)12-6-10-7-13-10/h2-5,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGYCLBMTBEQQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxyphenoxymethyl)oxirane | |
CAS RN |
2210-75-5 |
Source


|
| Record name | 2-((3-Methoxyphenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[(3-Methoxyphenoxy)methyl]oxirane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z4XNC3A6BT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[1-(3-Methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2945297.png)
![2,5-dimethoxy-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2945298.png)
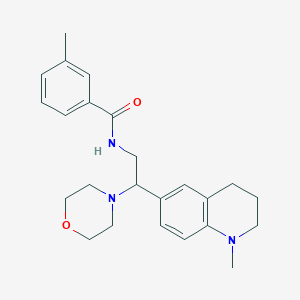
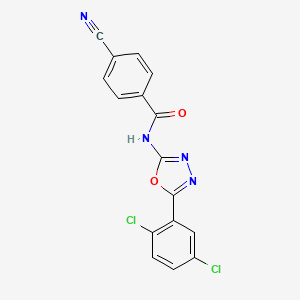
![N-(1-cyano-2-methylpropyl)-2-{2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-1-yl}acetamide](/img/structure/B2945302.png)
![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2945303.png)
![6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2945305.png)
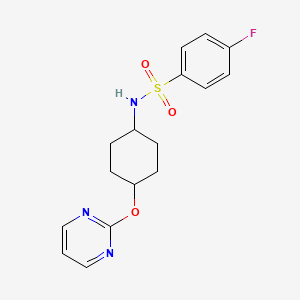
![(4-(6-Ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2945308.png)
![1-[3-(Hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B2945309.png)
![3-chloro-N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-2-methylbenzenesulfonamide](/img/structure/B2945311.png)
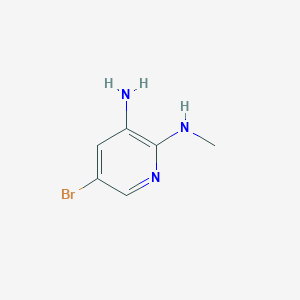
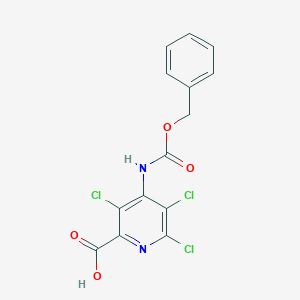
![4-(4-hydroxy-3-methoxyphenyl)-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2945318.png)